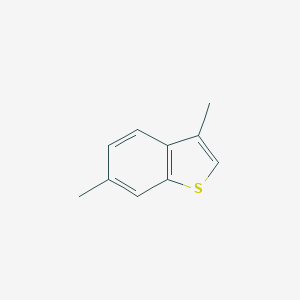
3,6-Dimethyl-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1-benzothiophene, also known as this compound, is a useful research compound. Its molecular formula is C10H10S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
3,6-Dimethyl-1-benzothiophene has the molecular formula C10H10S and a molecular weight of approximately 162.25 g/mol. Its structure features a thiophene ring fused with a benzene ring, with methyl groups at the 3 and 6 positions. This structural arrangement contributes to its unique chemical reactivity and biological activity.
Biological Activities
Research has demonstrated that benzothiophene derivatives, including this compound, exhibit various biological activities:
- Anticancer Activity : Studies have reported that benzothiophene compounds can inhibit the proliferation of cancer cells. For instance, certain derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis through specific signaling pathways .
- Antimicrobial Properties : Compounds in this class have been tested for their ability to combat bacterial infections. Research indicates that 3-substituted benzothiophenes can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
- Anti-inflammatory Effects : The anti-inflammatory properties of benzothiophenes have been explored, with findings suggesting that these compounds can modulate inflammatory responses in various biological systems .
- Neuroprotective Effects : Some studies highlight the potential of benzothiophenes as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition may help in reducing oxidative stress and neuronal damage .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions that allow for functionalization at specific positions on the benzothiophene core. The ability to create derivatives with different substituents enhances the compound's versatility and potential therapeutic applications .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several benzothiophene derivatives on breast cancer cells. The results indicated that specific compounds led to significant reductions in cell viability and induced apoptosis through activation of caspase pathways. This suggests that modifications to the benzothiophene structure can enhance its anticancer properties.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of 3-substituted benzothiophenes were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 2.6 µM against the bacteria while showing acceptable levels of cytotoxicity against eukaryotic cells . This highlights the potential for developing new antimicrobial agents from this compound class.
Data Table: Biological Activities of this compound Derivatives
Eigenschaften
CAS-Nummer |
16587-50-1 |
|---|---|
Molekularformel |
C10H10S |
Molekulargewicht |
162.25 g/mol |
IUPAC-Name |
3,6-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
PMTCJOMGGOAEBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
Synonyme |
3,6-Dimethylbenzo[b]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















